2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
2-((5-((2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)Methyl)-1,3,4-Oxadiazol-2-yl)Thio)Acetamide is a complex organic compound featuring an oxadiazole ring, a pyrimidine moiety, and a thioacetamide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-((2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)Methyl)-1,3,4-Oxadiazol-2-yl)Thio)Acetamide typically involves multiple steps:
Formation of the Pyrimidine Moiety: Starting with barbituric acid derivatives, the 2,4-dioxo-3,4-dihydropyrimidin structure is synthesized through a condensation reaction.
Oxadiazole Ring Construction: Incorporating an oxadiazole ring is achieved by cyclizing with appropriate reagents such as hydrazine derivatives and carbon disulfide.
Thioacetamide Linkage Formation: The final step involves thiolation and subsequent acylation to yield the final product.
Industrial Production Methods: Scaled-up industrial production may involve:
Optimized reaction conditions to maximize yield and purity.
Use of continuous flow reactors for efficient synthesis.
Application of green chemistry principles to minimize waste and hazardous reagents.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions forming sulfoxides and sulfones.
Reduction: Reductive reactions can target the oxadiazole ring or the thioacetamide linkage.
Substitution: Various substitution reactions on the oxadiazole or pyrimidine rings with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Use of sodium borohydride or catalytic hydrogenation.
Substitution: Employing halogenated reagents or organometallic catalysts.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced oxadiazoles or pyrimidine derivatives.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-((5-((2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)Methyl)-1,3,4-Oxadiazol-2-yl)Thio)Acetamide has numerous applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potentially exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its pharmacological potential due to its bioactive moieties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its versatile reactive groups.
Mechanism of Action
The compound exerts its effects through several pathways:
Molecular Targets: Targets include enzymes involved in metabolic pathways, such as kinases or proteases.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, or interference with DNA/RNA synthesis, depending on the specific biological context.
Comparison:
2-((5-((2,4-Dioxo-3,4-Dihydropyrimidin-2-yl)methyl)-1,3,4-Oxadiazol-2-yl)thio)ethane: Similar in structure but with an ethane instead of acetamide, leading to different reactivity and properties.
5-(2,4-Dioxo-3,4-Dihydropyrimidin-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione: Differences in the thione group instead of thioacetamide, altering biological activity.
Uniqueness: The uniqueness of 2-((5-((2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)Methyl)-1,3,4-Oxadiazol-2-yl)Thio)Acetamide lies in its specific combination of the pyrimidine, oxadiazole, and thioacetamide moieties, which together confer a distinctive set of chemical and biological properties.
Similar Compounds
2-((5-((2,4-Dioxo-3,4-Dihydropyrimidin-2-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)ethane.
5-(2,4-Dioxo-3,4-dihydropyrimidin-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione.
2-((5-(Chloromethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide.
This is just scratching the surface of a fascinating compound with vast potential across multiple disciplines.
Properties
IUPAC Name |
2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4S/c10-5(15)4-19-9-13-12-7(18-9)3-14-2-1-6(16)11-8(14)17/h1-2H,3-4H2,(H2,10,15)(H,11,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQQWLIAMPORGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC2=NN=C(O2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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